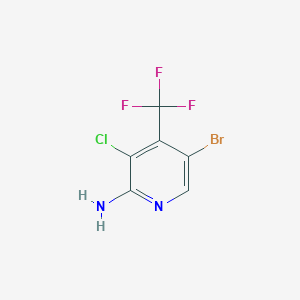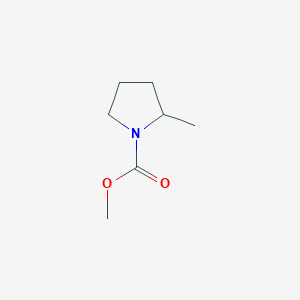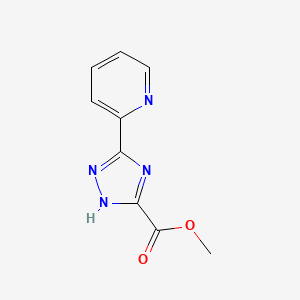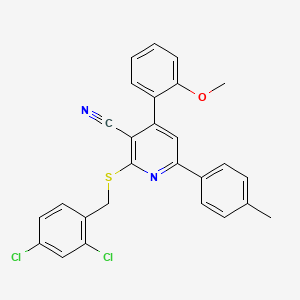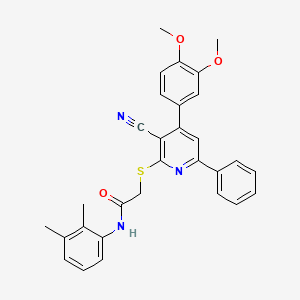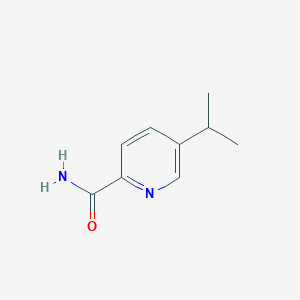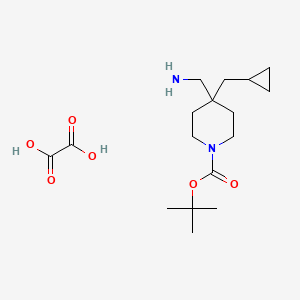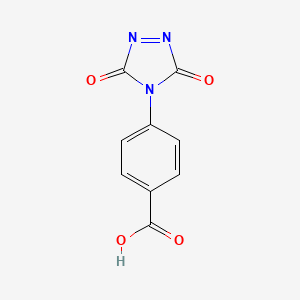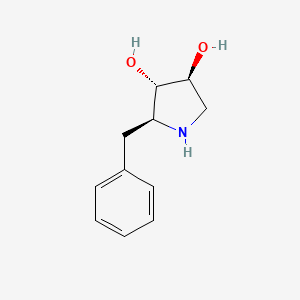
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a benzyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: The addition of hydroxyl groups can be carried out using oxidation reactions, such as the use of osmium tetroxide (OsO4) or other oxidizing agents.
Industrial Production Methods
Industrial production methods for (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the pyrrolidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of deoxygenated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the benzyl moiety play crucial roles in binding to these targets, influencing biological activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.
(2S,3R,4S)-2-benzylpyrrolidine-3,4-diol: An epimer with different stereochemistry at one position.
(2S,3S,4R)-2-benzylpyrrolidine-3,4-diol: Another epimer with different stereochemistry at another position.
Uniqueness
The uniqueness of (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
502843-88-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12-9(11(10)14)6-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2/t9-,10-,11-/m0/s1 |
InChI Key |
QJEAQFLWGBHQQE-DCAQKATOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1)CC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
